(5-Chloro-2-methoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-25-18-10-9-14(20)12-17(18)19(22)21-11-5-6-15(21)13-26(23,24)16-7-3-2-4-8-16/h2-4,7-10,12,15H,5-6,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQPMRKURWMRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Chloro-2-methoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chloro-substituted methoxyphenyl moiety and a pyrrolidine unit linked via a sulfonyl group, which may contribute to its biological effects.
Research indicates that compounds similar to This compound may interact with various biological targets, including:
- Protein Kinases : The compound may inhibit certain protein kinases, which are critical in cell signaling pathways related to cancer and inflammation.
- Receptor Modulation : It may act as an antagonist or agonist for specific receptors involved in neurotransmission and cellular responses.
Pharmacological Effects
The compound has been studied for several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : The sulfonamide group could play a role in modulating inflammatory responses, potentially making it useful in treating inflammatory diseases.
In Vitro Studies
- Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that the compound exhibits dose-dependent cytotoxicity. For example, in studies involving breast cancer cell lines, IC50 values were reported in the low micromolar range, indicating significant potency.
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
In Vivo Studies
- Animal Models : In vivo studies using murine models of cancer have shown that administration of the compound resulted in significant tumor regression compared to control groups. This suggests potential therapeutic efficacy in clinical settings.
- Toxicity Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.
Data Summary
Scientific Research Applications
Treatment of CNS Disorders
Research indicates that compounds similar to (5-Chloro-2-methoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone exhibit high affinity for serotonin receptors, particularly the 5-HT6 receptor. This receptor is implicated in various neuropsychiatric conditions, including:
- Cognitive Decline : The compound may help mitigate cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .
- Anxiety and Depression : Modulation of 5-HT6 receptors can provide therapeutic benefits for anxiety disorders and depression .
Data Table: CNS Disorder Applications
| Disorder Type | Potential Benefits | Reference |
|---|---|---|
| Alzheimer's Disease | Cognitive enhancement | |
| Parkinson's Disease | Neuroprotective effects | |
| Anxiety Disorders | Reduction in symptoms | |
| Depression | Mood stabilization |
Antiulcer Activity
Another significant application of this compound is its potential role as an antiulcer agent . Studies have shown that derivatives of pyrrole compounds can inhibit acid secretion, thereby providing relief from ulcer symptoms. This mechanism is particularly relevant for patients suffering from peptic ulcers .
Case Study: Antiulcer Efficacy
A study demonstrated that a related pyrrole derivative exhibited significant acid secretion inhibition in animal models, suggesting that this compound could similarly provide therapeutic benefits in ulcer management .
Synthesis of Novel Compounds
The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its unique structure allows chemists to modify it for developing new drugs with enhanced efficacy and specificity.
Data Table: Synthetic Routes Utilizing the Compound
Photoredox Catalysis
Recent advancements in photoredox catalysis have utilized similar compounds to generate reactive intermediates for further chemical transformations. This approach enhances the efficiency and selectivity of synthetic processes involving this compound .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects
- In contrast, the analog’s thienyl-chlorophenyl system offers conjugated π-electrons and sulfur-based lipophilicity .
- Sulfonyl vs. Thioether : The phenylsulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methylthio group in the analog, which may improve solubility but reduce membrane permeability.
Pharmacological Implications
While bioactivity data for the target compound are absent, highlights the importance of substructures like sulfonyl groups and chloro-aromatic systems in modulating biological activity. Sulfonyl groups are often linked to protease inhibition or receptor antagonism, whereas thioethers may influence metabolic stability .
Research Findings and Limitations
Key Observations
- The analog compound (CAS 477857-95-7) exhibits a density of 1.36 g/cm³ and a predicted boiling point of 500.2°C, suggesting high thermal stability . Similar properties might be expected for the target compound, though its sulfonyl group could lower volatility.
- Substructure mining () implies that the chloro and sulfonyl groups in the target compound may correlate with enhanced target specificity compared to thioether-containing analogs .
Limitations
- No direct synthetic, spectroscopic, or pharmacological data for the target compound are available in the provided evidence.
- Predictions for the target compound are inferred from structural analogs and general substituent trends.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
